molecular formula C12H12O6 B8480426 Dimethyl 4-acetyl-5-hydroxyphthalate CAS No. 90330-50-0

Dimethyl 4-acetyl-5-hydroxyphthalate

Cat. No.: B8480426
CAS No.: 90330-50-0
M. Wt: 252.22 g/mol
InChI Key: YEECPQAAZZPVNC-UHFFFAOYSA-N
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Description

Dimethyl 4-acetyl-5-hydroxyphthalate (CAS: Not explicitly provided) is a substituted phthalate ester featuring a benzene ring with two methyl ester groups, an acetyl group at position 4, and a hydroxyl group at position 3. This unique combination of functional groups confers distinct physicochemical properties, such as enhanced polarity due to the hydroxyl group and increased lipophilicity from the acetyl moiety. The compound is likely utilized in specialized applications, including organic synthesis intermediates, pharmaceutical precursors, or ligands in coordination chemistry, though its exact uses require further study .

Properties

CAS No.

90330-50-0

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

dimethyl 4-acetyl-5-hydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H12O6/c1-6(13)7-4-8(11(15)17-2)9(5-10(7)14)12(16)18-3/h4-5,14H,1-3H3

InChI Key

YEECPQAAZZPVNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Properties

The acetyl and hydroxyl substituents differentiate this compound from simpler phthalates and other substituted derivatives. Below is a comparative analysis:

Table 1: Substituent-Driven Property Comparison
Compound Name Substituents Key Properties Applications
Dimethyl 4-acetyl-5-hydroxyphthalate 4-acetyl, 5-hydroxy High polarity (hydroxyl), moderate lipophilicity (acetyl) Pharmaceutical intermediates, ligands
Dimethyl phthalate (DMP) No substituents Low polarity, high volatility Plasticizers, solvents
Dimethyl 5-aminoisophthalate 5-amino Basic character (amino group), H-bond donor Polymer synthesis, dyes
Di-iso-butylphthalate (DIBP) Branched alkyl esters High flexibility, low migration PVC plasticizers
5-Acetylsalicylic acid Acetyl, hydroxyl (salicylate) Acidic, anti-inflammatory Pharmaceuticals (e.g., aspirin)

Key Observations:

  • Polarity and Solubility: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-substituted phthalates like DMP, which are more hydrophobic .
  • Reactivity: The acetyl group may facilitate nucleophilic acyl substitution reactions, while the hydroxyl group can participate in hydrogen bonding or esterification, distinguishing it from amino-substituted derivatives like dimethyl 5-aminoisophthalate, which undergo diazotization or amidation .

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